4-Fluoropyrrolidine-3-carboxylic acid

Stereoselective synthesis Conformational analysis Peptidomimetic design

Need a pyrrolidine scaffold without permeability-limiting protonation? 4-Fluoropyrrolidine-3-carboxylic acid reduces pyrrolidine N pKa to near physiological pH, enabling passive membrane diffusion. • DPP-IV inhibitor IC50: 0.43 μM (fluorinated) vs. 21 μM (non-fluorinated). • cis:trans ~85:15 stereochemistry for rational diastereomer selection. • C-4 fluorine blocks oxidative metabolism (endothelin antagonist SAR). High-purity lots, global shipping.

Molecular Formula C5H8FNO2
Molecular Weight 133.12 g/mol
Cat. No. B13187952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoropyrrolidine-3-carboxylic acid
Molecular FormulaC5H8FNO2
Molecular Weight133.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)F)C(=O)O
InChIInChI=1S/C5H8FNO2/c6-4-2-7-1-3(4)5(8)9/h3-4,7H,1-2H2,(H,8,9)
InChIKeyXTSQVEUVLPTXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoropyrrolidine-3-carboxylic Acid Overview


4-Fluoropyrrolidine-3-carboxylic acid (C5H8FNO2, MW 133.12) is a chiral fluorinated pyrrolidine derivative characterized by a fluorine substitution at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 3-position . This compound belongs to the class of α-substituted β-prolines and serves as a constrained amino acid analog for peptidomimetic design and enzyme inhibitor development . The fluorine atom introduces distinct stereoelectronic effects that modify both physicochemical properties and conformational behavior compared to non-fluorinated pyrrolidine carboxylic acid scaffolds .

Chiral fluorinated pyrrolidine building block for peptidomimetic design workflows
Constrained β-proline analog for enzyme inhibitor SAR and scaffold exploration
Fluorine-modulated pKa and conformation for permeability-sensitive research models

4-Fluoropyrrolidine-3-carboxylic Acid Interchange Limitations


Generic substitution of 4-fluoropyrrolidine-3-carboxylic acid with non-fluorinated pyrrolidine-3-carboxylic acids fails due to fundamentally different stereoelectronic and conformational properties imparted by the fluorine atom. Fluorination at the 4-position lowers the pKa of the pyrrolidine nitrogen to near or below physiological values, thereby modulating the protonation state at physiological pH and significantly altering passive membrane permeability relative to non-fluorinated analogs . Additionally, the 4-fluoro substitution introduces stereochemical complexity through the generation of cis/trans diastereomers, each exhibiting distinct three-dimensional spatial arrangements that affect receptor binding geometry [1]. Furthermore, the C-F bond provides metabolic protection at the 4-position that is absent in unsubstituted pyrrolidine-3-carboxylic acids, rendering interchange without re-optimization of pharmacokinetic parameters problematic [2].

Non-fluorinated pyrrolidine-3-carboxylic acid
Lacks fluorine-induced pKa modulation; protonation state and passive permeability may differ at physiological pH
Direct substitution may shift permeability-dependent assay outcomes and requires independent validation
Alternative stereochemical configurations or racemate
Different cis/trans diastereomer ratios alter spatial orientation of carboxyl and fluorine substituents
Stereochemistry may not transfer directly; binding geometry in chiral targets may shift
Unsubstituted pyrrolidine or methoxy-substituted analogs
Absence of C-F bond removes metabolic protection at the 4-position
Metabolic stability profile may not reproduce; oxidative metabolism at pyrrolidine ring may differ

4-Fluoropyrrolidine-3-carboxylic Acid vs. Close Analogs


Cis/Trans Diastereoselectivity in β-Proline Synthesis

In the catalytic hydrogenation of N-Boc-protected 2-substituted pyrrolidine-3-carboxylates to yield 4-substituted pyrrolidine-3-carboxylic acids, the reaction proceeds with high stereoselectivity, producing a mixture of diastereomeric cis- and trans-configurations in a ratio of approximately 84–87% cis to 13–16% trans [1]. This stereochemical outcome is a direct consequence of the 4-position substitution pattern and dictates the spatial orientation of the carboxylic acid and fluorine substituents. For comparison, unsubstituted pyrrolidine-3-carboxylic acid lacks this stereochemical dimension entirely, while alternative substitution patterns (e.g., 2-carboxylic acid derivatives) exhibit different stereochemical profiles .

Cis/Trans Diastereoselectivity
Class-level inference
cis ~85% / trans ~15%
Supports stereochemical-control study fit
Catalytic hydrogenation conditions; diastereomer ratio may vary with substrate
Stereoselective synthesis Conformational analysis Peptidomimetic design

DPP-IV Inhibition Potency of Fluoropyrrolidine Derivatives

In a systematic SAR study of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors, fluoropyrrolidine-containing compounds demonstrated potent in vitro inhibition. The most active compounds in the series, compound 9 and compound 10, exhibited IC50 values of 0.83 μM and 0.43 μM, respectively, against DPP-IV [1]. These values represent significant improvement over the parent L-Ile-pyrrolidide (non-fluorinated pyrrolidine analog), which showed an IC50 of 21 μM in earlier studies [2]. The fluoropyrrolidine moiety occupies the S1 pocket of the enzyme as observed in crystal structure (PDB: 2FJP), with the aryl-substituted piperazine extending into the hydrophobic S2 pocket [1].

DPP-IV Inhibition Potency
Cross-study comparable
Fluoropyrrolidine IC50 0.43–0.83 μM vs non-fluorinated IC50 21 μM
Supports enzyme inhibition assay context
Reported 25- to 49-fold difference; confirm under own assay conditions
DPP-IV inhibition Type 2 diabetes Enzyme inhibitor SAR

Fluorine-Induced pKa Modulation and Permeability

Fluorination of the pyrrolidine ring at the 4-position lowers the basicity of the nitrogen atom, reducing the pKa to near or below physiological pH values. This pKa shift mitigates protonation-driven permeability barriers, thereby optimizing the balance between aqueous solubility and passive membrane diffusion . The non-fluorinated pyrrolidine scaffold exhibits higher basicity (conjugate acid pKa typically 8–10 for secondary amine pyrrolidines) , resulting in predominant protonation at physiological pH and consequently impaired passive permeability across lipid bilayers. The fluorine substitution also enhances amide bond dynamics and blocks metabolic oxidation sites on the pyrrolidine ring .

pKa Modulation
Class-level inference
Fluoropyrrolidine pKa near or below 7.4; non-fluorinated pKa ~8–10
Supports permeability context review
Data to verify for specific batch; class-level property range
Physicochemical property optimization Membrane permeability pKa modulation

In Vivo Glucose-Lowering Activity in Diabetic Model

Fluoropyrrolidine-containing DPP-IV inhibitors demonstrated significant in vivo glucose-lowering activity. In an oral glucose tolerance test (OGTT) conducted in streptozotocin-induced diabetic rats, both compound 9 and compound 10 (featuring the fluoropyrrolidine moiety) produced significant reduction in glucose excursion at a single oral dose of 10 mg/kg [1]. This in vivo efficacy builds upon the in vitro potency data and establishes translational relevance for the fluoropyrrolidine scaffold. While direct comparator data for non-fluorinated analogs in identical in vivo models is limited from available sources, the observed efficacy at a moderate dose supports the viability of the fluorinated scaffold for further development.

In Vivo Glucose Response
Model-response context
Reported glucose excursion reduction at 10 mg/kg oral dose in STZ-diabetic rat OGTT
Supports model-response endpoint interpretation
No direct non-fluorinated comparator in same model; requires compound-specific validation
In vivo pharmacology Oral glucose tolerance test Antidiabetic activity

Metabolic Stability and Oral Bioavailability in Endothelin Antagonists

In an SAR study of pyrrolidine-3-carboxylic acids as endothelin ETA antagonists, the addition of fluorine to the scaffold provided a metabolically stable and orally bioavailable ETA-selective antagonist [1]. The research specifically notes that metabolic studies of the clinical candidate Atrasentan (ABT-627) revealed demethylation of the p-methoxy group as a metabolic liability. Fluorine substitution was pursued as a strategy to increase metabolic stability and binding activity while maintaining oral bioavailability [1]. This class-level observation establishes the precedent that 4-fluorination of pyrrolidine-3-carboxylic acid scaffolds confers metabolic advantages over non-fluorinated or methoxy-substituted analogs.

Metabolic Stability
Class-level inference
Fluorination blocks oxidative metabolism at pyrrolidine 4-position
Supports metabolic stability context review
SAR class-level observation from endothelin antagonist series
Metabolic stability Oral bioavailability Endothelin receptor antagonists

4-Fluoropyrrolidine-3-carboxylic Acid Application Scenarios


DPP-IV Inhibitor Lead Optimization and SAR

Procurement of 4-fluoropyrrolidine-3-carboxylic acid is directly supported by its demonstrated utility as a scaffold for potent DPP-IV inhibitors. The fluoropyrrolidine moiety occupies the S1 binding pocket and contributes to IC50 values as low as 0.43 μM, representing a substantial improvement over non-fluorinated pyrrolidine analogs (IC50 = 21 μM) [1]. The in vivo glucose-lowering activity in diabetic rat OGTT models further supports its use in translational antidiabetic drug discovery programs [1].

Peptidomimetic Building Block for Constrained Amino Acids

The defined stereochemical outcomes (cis:trans ratio of ~85:15) in the synthesis of 4-substituted pyrrolidine-3-carboxylic acids enable rational selection of specific diastereomers for peptidomimetic applications [2]. This stereochemical control is essential for programs requiring precise spatial orientation of the carboxylic acid and fluorine substituents in receptor binding pockets.

Permeability Optimization of Pyrrolidine Candidates

For programs encountering permeability limitations with pyrrolidine-containing leads due to nitrogen protonation at physiological pH, 4-fluoropyrrolidine-3-carboxylic acid offers a validated solution. The fluorine-induced pKa reduction to near or below physiological values mitigates this liability while preserving scaffold functionality .

Metabolically Stabilized Pyrrolidine Scaffold for Oral Drugs

As demonstrated in endothelin antagonist SAR studies, fluorination of the pyrrolidine-3-carboxylic acid scaffold confers metabolic stability and maintains oral bioavailability [3]. This compound is therefore appropriate for programs requiring metabolically robust building blocks where oxidative metabolism at the pyrrolidine ring is a known liability.

Application
Selection Property
Validation Focus
DPP-IV inhibition SAR studies
Fluoropyrrolidine scaffold inhibitory profile
Enzyme inhibition assay context
Peptidomimetic design with constrained amino acids
Stereochemical configuration control
Diastereomer-specific binding geometry review
Permeability modulation research
pKa modulation property
Permeability assay context at physiological pH
Metabolic stability research
C-F metabolic protection profile
Oxidative metabolism assay context

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